molecular formula C16H12ClFN4O2S2 B3016366 N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1351611-60-3

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B3016366
CAS No.: 1351611-60-3
M. Wt: 410.87
InChI Key: NOXXZJKLBHPKPU-UHFFFAOYSA-N
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Description

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isoxazole ring, and a benzyl thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.

    Introduction of the Benzyl Thioether Group: The thiadiazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl thioether linkage.

    Cyclopropylisoxazole Formation: The final step involves the formation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-

Properties

IUPAC Name

N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2S2/c17-10-2-1-3-11(18)9(10)7-25-16-21-20-15(26-16)19-14(23)12-6-13(24-22-12)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXXZJKLBHPKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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